molecular formula C8H10BrClFN B2603775 1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride CAS No. 2470441-30-4

1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride

Cat. No. B2603775
CAS RN: 2470441-30-4
M. Wt: 254.53
InChI Key: CUNUPFARYIMUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C8H10BrClFN . It is a solid substance . The IUPAC name of this compound is (1R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 254.53 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Chemistry Applications

  • The compound has been explored in the context of synthetic chemistry, particularly in the synthesis of complex molecules. For example, the study by Facchetti et al. (2016) discusses the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are valuable in catalytic processes. The research highlights the importance of halogenated ethanamines in the construction of catalytically active complexes, potentially including derivatives similar to "1-(5-Bromo-2-fluorophenyl)ethanamine hydrochloride" (Facchetti et al., 2016).

Pharmacological Studies

  • In the realm of pharmacology, the structural motifs present in "1-(5-Bromo-2-fluorophenyl)ethanamine hydrochloride" are commonly found in compounds with biological activity. Research by Kim et al. (2019) on the in vitro metabolism of a phenethylamine derivative underscores the metabolic pathways and potential pharmacological interactions of substances with similar structures (Kim et al., 2019).

Materials Science

  • In materials science, the study by Percec and Zuber (1992) on the synthesis of liquid crystalline polyethers based on conformational isomerism demonstrates the utility of halogenated phenyl ethanes in creating materials with unique physical properties. These findings suggest potential applications for "1-(5-Bromo-2-fluorophenyl)ethanamine hydrochloride" in the development of new materials (Percec & Zuber, 1992).

Environmental and Biological Studies

  • The compound's halogenated structure also lends itself to studies on environmental persistence and biological impact. Research on similar halogenated compounds has investigated their environmental fate, biological activity, and potential as biocides. For example, Walter and Cooke (1997) discuss a new multifunctional biocide with structural similarities, highlighting the compound's broad-spectrum activity against microorganisms and its corrosion inhibition properties (Walter & Cooke, 1997).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302 and H319, indicating that it may be harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNUPFARYIMUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.